Fmoc-Ala-OSu

Vue d'ensemble

Description

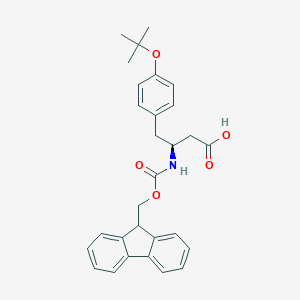

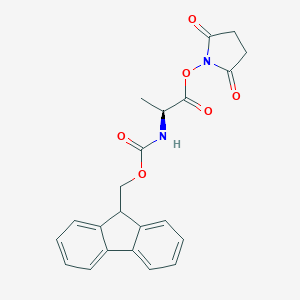

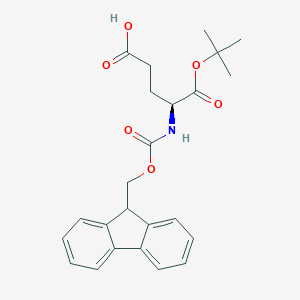

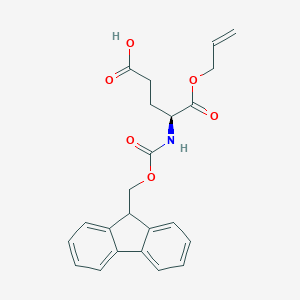

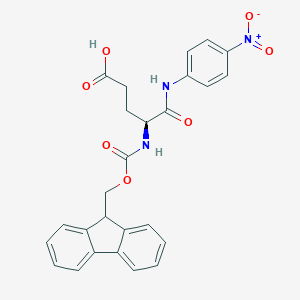

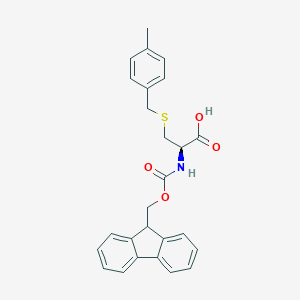

Fmoc-Ala-OSu is an Fmoc protected alanine derivative . It is potentially useful for proteomics studies and solid phase peptide synthesis techniques . Alanine is one of the simplest amino acids with a methyl group as the side chain .

Synthesis Analysis

Fmoc-Ala-OSu is synthesized using standard Fmoc chemistry . The reagent Fmoc-OSu is the source of Fmoc-β-Ala-OH, following a mechanism that involves many deprotonation and elimination steps and a Lossen-type rearrangement as key sequence .Molecular Structure Analysis

The molecular formula of Fmoc-Ala-OSu is C22H20N2O6 . It has a molecular weight of 408.4 g/mol . The IUPAC name is (2,5-dioxopyrrolidin-1-yl) (2S)-2- (9H-fluoren-9-ylmethoxycarbonylamino)propanoate .Chemical Reactions Analysis

The reagent Fmoc-OSu is the source of Fmoc-β-Ala-OH, following a mechanism that involved many deprotonation and elimination steps and a Lossen-type rearrangement as key sequence .Physical And Chemical Properties Analysis

Fmoc-Ala-OSu has a molecular weight of 408.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . It has a rotatable bond count of 7 . The exact mass is 408.13213636 g/mol .Applications De Recherche Scientifique

-

Peptide Synthesis

- Field : Biochemistry

- Application Summary : Fmoc-Ala-OSu is used in the Fmoc solid-phase peptide synthesis (SPPS), a method used to produce peptides in larger quantities . This is particularly useful when unnatural modifications or introduction of site-specific tags are required .

- Method of Application : The process involves the use of resin, the ninhydrin test, protecting groups, coupling reagents for peptide bond formation, and the cleavage process .

- Results : Synthetic peptides produced through this method have been used for different studies such as cell signaling, development of epitope-specific antibodies, in cell-biology, biomarkers for diseases, etc .

-

Self-Assembly of Modified Amino Acids

- Field : Physical Chemistry

- Application Summary : Fmoc-Ala-OSu is used in the solvent-controlled self-assembly of Fmoc protected aliphatic amino acids . This process facilitates the formation of various structures that serve as bio-organic scaffolds for diverse applications .

- Method of Application : The self-assembly of Fmoc protected single amino acids is controlled through solvent variation . The mechanism that allows this control was investigated using coarse-grained molecular dynamics simulations .

- Results : The study demonstrated that Fmoc protected aliphatic single amino acids are novel scaffolds for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters .

-

Preparation of Triazolopeptides and Azapeptides

- Field : Organic Chemistry

- Application Summary : Fmoc-Ala-OSu is used as a building block in the preparation of triazolopeptides and azapeptides . These peptides have potential applications in medicinal chemistry due to their resistance to proteolytic enzymes .

- Method of Application : The synthesis of these peptides involves the use of Fmoc-Ala-OSu as a starting material, followed by a series of chemical reactions .

- Results : The resulting triazolopeptides and azapeptides can be used for further studies in drug discovery .

-

Synthesis of Glycopeptides

- Field : Bioorganic Chemistry

- Application Summary : Fmoc-Ala-OSu is used in the synthesis of glycopeptides . Glycopeptides are molecules that consist of a peptide and a carbohydrate, which have significant biological functions and are involved in many diseases .

- Method of Application : The synthesis involves the selective preparation of N-(9-fluorenylmethoxycarbonyl) derivatives of hydroxy-amino acids .

- Results : The resulting glycopeptides can be used for further studies in understanding disease mechanisms and drug discovery .

-

Formation of Fmoc-β-Alanine

- Field : Organic Chemistry

- Application Summary : Fmoc-Ala-OSu can be used in reactions that result in the formation of Fmoc-β-Alanine . This compound can be used as a building block in peptide synthesis .

- Method of Application : The formation of Fmoc-β-Alanine is observed in a variety of reactions where Fmoc-OSu is applied .

- Results : The resulting Fmoc-β-Alanine can be used in further reactions or as a contamination of the crude product .

-

Synthesis of Fmoc-Protected Amino Acid

- Field : Bioorganic Chemistry

- Application Summary : Fmoc-Ala-OSu is used in the synthesis of Fmoc-protected amino acids . These compounds are important in peptide synthesis and have various applications in biochemistry .

- Method of Application : The synthesis involves the removal of the o-NBS protecting group using mercaptoethanol, and the free N-terminal group is protected again with Fmoc-OSu to form the Fmoc-protected amino acid .

- Results : The resulting Fmoc-protected amino acid can be used in further studies and applications .

Safety And Hazards

Orientations Futures

Fmoc protected single amino acids have attracted great interest owing to their ease of synthesis and applications as functional materials . They are novel scaffolds for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters . They are also valuable intermediates for the solid-phase synthesis of combinatorial libraries .

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O6/c1-13(21(27)30-24-19(25)10-11-20(24)26)23-22(28)29-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,23,28)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZBMNXOJLBTQHV-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30546325 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30546325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Ala-OSu | |

CAS RN |

73724-40-0 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30546325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucyl]-](/img/structure/B557485.png)

![(7Z)-3-(4-methylphenyl)-7-[(4-methylphenyl)methylidene]-2-propyl-3a,4-dihydro-3H-thiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B557486.png)

![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B557511.png)